3-(2-Methoxybenzamido)benzofuran-2-carboxamide
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Overview
Description
3-(2-Methoxybenzamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound belongs to the benzofuran class, which is known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxybenzamido)benzofuran-2-carboxamide typically involves a combination of 8-aminoquinoline directed C–H arylation and transamidation chemistry. The process begins with the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis. This is followed by directing group cleavage and further diversification of the C3-arylated benzofuran products through a one-pot, two-step transamidation procedure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored to enhance the efficiency and yield of benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxybenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines. Substitution reactions typically yield substituted benzofuran derivatives .
Scientific Research Applications
3-(2-Methoxybenzamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of novel benzofuran derivatives with potential biological activities.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including anti-tumor, antibacterial, and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the benzofuran core plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: Used against psoriasis and eczema.
Amiodarone: An antiarrhythmic medication.
Dronedarone: Another antiarrhythmic medication.
Vilazodone: An antidepressant.
Uniqueness
3-(2-Methoxybenzamido)benzofuran-2-carboxamide stands out due to its unique combination of a benzofuran core and a methoxybenzamido group, which contributes to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its modular synthetic routes make it a versatile compound for scientific research .
Properties
IUPAC Name |
3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-12-8-4-3-7-11(12)17(21)19-14-10-6-2-5-9-13(10)23-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZCGJZTRRFXKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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